3,5-dinitropyridine-4-carboxylic Acid

Description

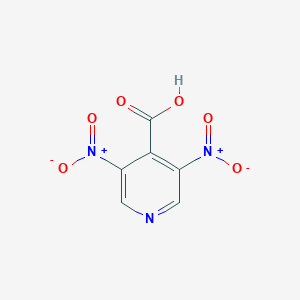

Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O6/c10-6(11)5-3(8(12)13)1-7-2-4(5)9(14)15/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAWZQCOUPDUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376269 | |

| Record name | 3,5-dinitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191017-95-5 | |

| Record name | 3,5-dinitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dinitropyridine-4-Carboxylic Acid from Pyridine-4-Carboxylic Acid

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 3,5-dinitropyridine-4-carboxylic acid, a valuable heterocyclic compound, from its precursor, pyridine-4-carboxylic acid (isonicotinic acid). This document is structured to serve researchers, chemists, and professionals in drug development by elucidating the profound chemical principles, practical methodologies, and critical safety protocols inherent in this transformation. We will delve into the mechanistic challenges of nitrating a highly electron-deficient pyridine ring, present a robust and validated experimental protocol, and underscore the causality behind each procedural step. The synthesis is a classic example of electrophilic aromatic substitution under forcing conditions, demanding meticulous execution and a thorough understanding of the underlying reactivity.

Foundational Principles: The Challenge of Pyridine Nitration

The synthesis of this compound is a chemically demanding process, primarily due to the inherent electronic properties of the pyridine nucleus. Unlike benzene, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution. This deactivation stems from two core factors:

-

Inductive Effect: The electronegative nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, reducing the electron density of the aromatic system and making it less nucleophilic.

-

Protonation under Acidic Conditions: The nitration reaction requires a strongly acidic medium (typically a mixture of nitric and sulfuric acids) to generate the potent electrophile, the nitronium ion (NO₂⁺)[1]. In this environment, the basic nitrogen atom of the pyridine ring is readily protonated, forming a pyridinium cation. This positive charge dramatically amplifies the electron-withdrawing nature of the ring, severely impeding the approach of the electrophilic nitronium ion[2][3].

Furthermore, the starting material, pyridine-4-carboxylic acid, possesses a carboxylic acid group (-COOH) at the 4-position. This group is also strongly deactivating and acts as a meta-director. Consequently, the positions ortho to the carboxylic acid group (positions 3 and 5) are the most favorable sites for electrophilic attack, despite the overall deactivation of the ring. The synthesis of the 3,5-dinitro derivative is therefore regiochemically favored but requires overcoming a substantial activation energy barrier.

To surmount this challenge, the reaction necessitates forcing conditions—specifically, the use of a highly potent nitrating mixture, such as fuming nitric acid and fuming sulfuric acid (oleum), at elevated temperatures.

The Active Electrophile: Generation of the Nitronium Ion

The key electrophile, the nitronium ion (NO₂⁺), is generated in situ through the reaction of concentrated nitric acid with sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Synthetic Workflow and Mechanism

The overall transformation from pyridine-4-carboxylic acid to this compound is a direct dinitration reaction.

Visualizing the Synthetic Pathway

The following diagram outlines the critical steps involved in the synthesis, from reagent preparation to product isolation.

Caption: High-level experimental workflow for the dinitration of pyridine-4-carboxylic acid.

Reaction Mechanism

The mechanism involves two sequential electrophilic aromatic substitution reactions at the 3 and 5 positions of the pyridinium ring.

Caption: Simplified mechanism showing nitronium ion formation and subsequent dinitration.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of deactivated aromatic systems, such as the synthesis of 3,5-dinitrobenzoic acid from benzoic acid, and requires stringent safety measures.[4]

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Pyridine-4-carboxylic acid | C₆H₅NO₂ | 123.11 | 20.0 g | 0.162 | Starting material, ensure dry. |

| Fuming Sulfuric Acid (Oleum) | H₂SO₄ + SO₃ | - | 150 mL | - | 20-30% free SO₃. Highly corrosive. |

| Fuming Nitric Acid | HNO₃ | 63.01 | 50 mL | - | >90% concentration. Strong oxidizer. |

| Crushed Ice | H₂O | 18.02 | ~1 kg | - | For quenching the reaction. |

| Deionized Water | H₂O | 18.02 | As needed | - | For washing. |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |

Equipment

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer with a glass stirring rod and paddle

-

Dropping funnel

-

Thermometer with a ground glass joint

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Large ice-water bath

-

Heating mantle with temperature controller

-

Large beaker (2 L) for quenching

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Synthesis Procedure

WARNING: This procedure involves extremely corrosive and reactive reagents. It must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves, is mandatory.

-

Preparation of the Sulfuric Acid Slurry:

-

Place the 500 mL three-neck flask in a large ice-water bath.

-

Equip the flask with a mechanical stirrer, a thermometer, and a stopper for the third neck.

-

Carefully and slowly add 150 mL of fuming sulfuric acid (oleum) to the flask. Allow it to cool to below 10°C.

-

Once cooled, begin stirring and add 20.0 g (0.162 mol) of pyridine-4-carboxylic acid in small portions. Ensure the temperature is maintained below 20°C during the addition. A thick white slurry will form.

-

-

Nitration:

-

Replace the stopper with a dropping funnel containing 50 mL of fuming nitric acid. Ensure the condenser (with drying tube) is attached to the central neck.

-

Begin adding the fuming nitric acid dropwise to the stirred slurry. The addition must be extremely slow to control the highly exothermic reaction. Maintain the internal temperature between 10°C and 20°C using the ice bath. This step may take 1-2 hours.

-

After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

-

-

Reaction Heating:

-

Carefully place the flask in a heating mantle.

-

Slowly heat the reaction mixture to 120°C. Once at temperature, maintain it with vigorous stirring for 4-6 hours. The reaction mixture should become a clearer, dark solution.

-

Monitor the reaction for any signs of an uncontrolled exotherm. Be prepared to cool the flask immediately if necessary.

-

-

Reaction Quenching and Product Isolation:

-

After the heating period, turn off the heat and allow the mixture to cool to below 50°C.

-

Fill a large 2 L beaker with approximately 1 kg of crushed ice.

-

In the fume hood, very slowly and carefully pour the reaction mixture in a thin stream into the beaker of crushed ice with manual stirring. This quenching process is highly exothermic and will generate corrosive fumes.

-

A pale yellow or off-white precipitate of the crude product will form.

-

Allow the ice to melt completely, then stir the slurry for an additional 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

-

-

Purification:

-

Press the crude product as dry as possible on the funnel.

-

Transfer the solid to a beaker for recrystallization. An aqueous ethanol solution is a suitable solvent system.

-

Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Melting Point: Compare with the literature value.

-

¹H NMR: Expect a single peak in the aromatic region for the two equivalent protons at C2 and C6.

-

¹³C NMR: Confirm the number of unique carbon environments.

-

IR Spectroscopy: Identify characteristic peaks for -NO₂ (asymmetric and symmetric stretching), C=O (carboxylic acid), and O-H stretching.

Safety and Waste Management: A Self-Validating System

The trustworthiness of any chemical protocol lies in its inherent safety and environmental considerations.

-

Hazard Analysis:

-

Fuming Sulfuric Acid (Oleum): Intensely corrosive, causes severe burns. Reacts violently with water. Is a strong dehydrating agent.

-

Fuming Nitric Acid: Highly corrosive, a powerful oxidizing agent. Can cause severe burns and its vapors are toxic. Reacts violently with many organic compounds.

-

Nitration Reaction: The reaction is highly exothermic and can run away if the addition of nitric acid is too fast or cooling is insufficient. The production of toxic nitrogen oxide gases is possible.

-

-

Mitigation and Control:

-

Engineering Controls: All operations must be conducted within a high-performance chemical fume hood.

-

Personal Protective Equipment (PPE): A full suite of acid-resistant PPE is non-negotiable.

-

Procedural Controls: Slow, controlled addition of reagents and constant temperature monitoring are critical. The quenching step must be performed with extreme caution.

-

-

Waste Disposal:

-

All acidic filtrates must be neutralized carefully and slowly with a suitable base (e.g., sodium carbonate or calcium hydroxide) in a large, cooled container before disposal according to institutional guidelines.

-

Solvent waste from recrystallization must be collected in a designated halogen-free organic waste container.

-

References

- Pearson Education. (2024). Mechanism for nitration of pyridine at the 4-position.

-

Wikipedia. (n.d.). Isonicotinic acid. Available at: [Link]

-

Starosotnikov, A. M., & Bastrakov, M. A. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

-

Brewster, R. Q., Williams, B., & Phillips, R. (n.d.). 3,5-Dinitrobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

Sources

An In-depth Technical Guide to 3,5-Dinitropyridine-4-carboxylic Acid: Structure, Properties, and Applications

Introduction

3,5-Dinitropyridine-4-carboxylic acid is a specialized heterocyclic compound characterized by a pyridine core functionalized with two electron-withdrawing nitro groups and a carboxylic acid moiety. This unique combination of functional groups imparts a distinct electronic character and reactivity profile, positioning it as a valuable and versatile building block in advanced chemical synthesis. The electron-deficient nature of the pyridine ring, coupled with the reactive potential of the carboxylic acid, opens avenues for its application in diverse fields, including the development of novel energetic materials, specialized polymers, and as a scaffold in medicinal and agrochemical research.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical and spectroscopic properties, a representative synthesis protocol, and its potential applications for researchers and professionals in the chemical sciences.

Molecular Structure and Identification

The structural foundation of this molecule is a pyridine ring, which is substituted at the C4 position with a carboxylic acid group and at the C3 and C5 positions with nitro groups. The strong electron-withdrawing nature of the nitro groups significantly influences the properties of both the pyridine ring and the adjacent carboxylic acid.

Chemical Structure

Caption: 2D structure of this compound.

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 191017-95-5 | [2] |

| Molecular Formula | C₆H₃N₃O₆ | [2] |

| Molecular Weight | 213.11 g/mol | [2] |

| SMILES | OC(=O)C1=C(C=NC=C1=O)=O | [2] |

| InChIKey | WDAWZQCOUPDUDY-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are directly dictated by its molecular structure. While extensive experimental data is not widely published, reliable predictions can be made based on the constituent functional groups.

| Property | Predicted Value / Description | Rationale |

| Physical State | Colorless to pale yellow crystalline solid | Aromatic carboxylic acids are typically crystalline solids at room temperature.[3] |

| Melting Point | > 200 °C (Decomposes) | High molecular weight, strong intermolecular hydrogen bonding from the carboxylic acid, and polar nitro groups lead to a high melting point. For comparison, the related 3,5-Difluoropyridine-4-carboxylic acid melts at 246-249 °C.[4] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | The polar carboxylic acid and nitro groups allow for some water solubility, but the nonpolar pyridine ring limits it. Good solubility in polar organic solvents is expected.[3] |

| Acidity (pKa) | Lower than isonicotinic acid (pKa ≈ 4.9) | The two strongly electron-withdrawing nitro groups inductively stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic proton. |

Spectroscopic Profile

Spectroscopic analysis is essential for structure confirmation and purity assessment. The expected spectral features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The presence of a carboxylic acid is indicated by a very broad O–H stretching absorption from 2500–3300 cm⁻¹, which often overlaps with C-H stretching signals.[5][6][7] The carbonyl (C=O) stretch is expected to be a strong, sharp peak between 1710-1760 cm⁻¹.[5][6] Additionally, two strong bands corresponding to the asymmetric and symmetric stretching of the nitro groups (N-O) will be prominent, typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be simple. The acidic proton of the carboxyl group is expected to appear as a broad singlet significantly downfield, typically >12 ppm.[6] The two equivalent protons on the pyridine ring (at C2 and C6) will appear as a single singlet in the aromatic region, expected to be downfield (8.5-9.5 ppm) due to the strong deshielding effect of the adjacent nitrogen atom and the two nitro groups.

-

¹³C NMR: The carboxyl carbon will resonate in the 165–185 ppm range.[6] The carbons of the pyridine ring will also be observed in the aromatic region, with the carbons bonded to the nitro groups (C3 and C5) being heavily deshielded.

| Data Type | Expected Signal | Description |

| IR (cm⁻¹) | 2500-3300 | O-H stretch (carboxylic acid), very broad[7] |

| 1710-1760 | C=O stretch (carboxylic acid), strong[7] | |

| ~1550 | N-O asymmetric stretch (nitro), strong | |

| ~1350 | N-O symmetric stretch (nitro), strong | |

| ¹H NMR (ppm) | >12 | -COOH, broad singlet |

| 8.5-9.5 | Pyridine C2-H, C6-H, singlet | |

| ¹³C NMR (ppm) | 165-185 | -COOH (carbonyl carbon)[6] |

| 120-160 | Pyridine ring carbons |

Synthesis and Reactivity

Representative Synthesis Protocol

While multiple synthetic routes may exist, a plausible and common approach for introducing nitro groups to an aromatic ring is through electrophilic nitration. The synthesis of this compound can be envisioned starting from a suitable precursor like 4-pyridinecarboxylic acid (isonicotinic acid).

Causality: The use of a strong nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is required to overcome the inherent electron-deficient nature of the pyridine ring, which is deactivating towards electrophilic substitution. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed.

Protocol: This is a representative, conceptual protocol and must be adapted and optimized under controlled laboratory conditions.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 5 equivalents). Cool the flask in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly add 4-pyridinecarboxylic acid (1 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Agent: Once the substrate is fully dissolved, slowly add fuming nitric acid (e.g., 3 equivalents) dropwise via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 80-100 °C) for several hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or HPLC).

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. The product is expected to precipitate out of the acidic aqueous solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

Caption: Workflow for the representative synthesis of the title compound.

Chemical Reactivity

-

Carboxylic Acid Group: The -COOH group can undergo standard transformations such as esterification (reaction with alcohols), amide formation (reaction with amines, often requiring coupling agents), and reduction to the corresponding alcohol.

-

Pyridine Ring: The pyridine ring is highly electron-deficient due to the nitrogen heteroatom and the two powerful nitro groups. This makes it highly susceptible to nucleophilic aromatic substitution (SₙAr) . Nucleophiles can potentially displace the nitro groups, especially if a good leaving group is present or under forcing conditions. This reactivity is a cornerstone for using dinitropyridines as precursors to other poly-functionalized pyridines.[1]

Potential Applications

The unique structure of this compound makes it a candidate for several advanced applications.

-

Materials Science: As a rigid, functionalized aromatic linker, it is a prime candidate for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[8] The pyridine nitrogen and carboxylate group provide excellent coordination sites for metal ions, while the nitro groups can be used to tune the electronic properties of the resulting framework or serve as synthetic handles for post-synthetic modification. Such materials have applications in gas storage, separation, and heterogeneous catalysis.[8]

-

Energetic Materials: Dinitropyridine derivatives are a known class of energetic compounds.[1] While this specific molecule's properties would need to be experimentally determined, its high nitrogen and oxygen content suggest it could be investigated as a precursor to or a component of novel energetic materials or their salts.[9]

-

Pharmaceutical and Agrochemical Scaffolding: Pyridine carboxylic acids are vital intermediates in the pharmaceutical and agrochemical industries.[4][10] The dinitro-substituted core can serve as a starting point for creating libraries of novel compounds. The nitro groups can be reduced to amines, which can then be further functionalized, allowing for the exploration of new chemical space in drug discovery and crop protection programs.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many nitroaromatic compounds, it should be considered potentially toxic and an irritant. Due to its energetic nature, it should be protected from shock, friction, and excessive heat. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a chemical intermediate. Its key features—a reactive carboxylic acid handle, an electron-deficient aromatic system, and two versatile nitro groups—make it an attractive building block for creating complex molecular architectures. From advanced porous materials to the synthesis of novel bioactive compounds, this molecule offers a rich platform for chemical innovation and discovery. Further experimental investigation into its properties and reactivity is warranted to fully unlock its potential in various scientific and industrial fields.

References

- Matrix Fine Chemicals. This compound.

- Leap Chem.

- ResearchGate. (PDF) Dinitropyridines: Synthesis and Reactions.

- Chem-Impex. 3,5-Difluoropyridine-4-carboxylic acid.

- ResearchGate. Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts | Request PDF.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.

- Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids.

- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry.

- University of Calgary. IR: carboxylic acids.

Sources

- 1. researchgate.net [researchgate.net]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

Spectroscopic Characterization of 3,5-Dinitropyridine-4-Carboxylic Acid: A Technical Guide

Abstract

Introduction: The Significance of Spectroscopic Analysis

3,5-Dinitropyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with two electron-withdrawing nitro groups and a carboxylic acid functionality. The unique electronic and structural properties imparted by these groups make it a molecule of interest in medicinal chemistry and materials science. Accurate and unambiguous characterization is paramount for any research and development involving this compound. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide a powerful analytical triad to elucidate its molecular structure and confirm its identity and purity.

This guide delves into the theoretical underpinnings of the spectroscopic signatures expected from this compound, providing a predictive framework for researchers. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound dictates its spectroscopic behavior. The pyridine ring is highly electron-deficient due to the presence of the electronegative nitrogen atom and the two strongly electron-withdrawing nitro groups. This electronic environment will significantly influence the chemical shifts of the pyridine protons and carbons in the NMR spectra. The carboxylic acid group will exhibit characteristic vibrational modes in the IR spectrum and predictable fragmentation patterns in the mass spectrum.

Molecular Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two types of aromatic protons and a broad signal for the carboxylic acid proton.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Proton | 9.0 - 9.5 | Singlet (s) | 2H | H-2, H-6 |

| Carboxylic Acid Proton | 10 - 13 | Broad Singlet (br s) | 1H | -COOH |

Causality Behind Predictions:

-

Aromatic Protons (H-2, H-6): The protons at positions 2 and 6 are equivalent due to the molecule's symmetry. They are expected to be significantly deshielded (downfield shift) due to the cumulative electron-withdrawing effects of the pyridine nitrogen and the two nitro groups. This will likely place their chemical shift in the 9.0-9.5 ppm range. They will appear as a singlet as they have no adjacent protons to couple with.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is typically found in the 10-13 ppm region and often appears as a broad singlet.[1] The exact chemical shift and broadness are dependent on concentration and the solvent used, due to hydrogen bonding. This signal will disappear upon the addition of D₂O, which is a key diagnostic test.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon skeleton. Due to symmetry, only four signals are expected in the broadband-decoupled spectrum.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 165 - 175 | C=O |

| Aromatic Carbon | 150 - 155 | C-2, C-6 |

| Aromatic Carbon | 148 - 152 | C-3, C-5 |

| Aromatic Carbon | 135 - 140 | C-4 |

Causality Behind Predictions:

-

Carbonyl Carbon (C=O): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 165-185 ppm region.[2]

-

Aromatic Carbons:

-

C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and will be deshielded, appearing in the 150-155 ppm range.

-

C-3 and C-5: These carbons are directly attached to the strongly electron-withdrawing nitro groups, leading to a significant downfield shift, predicted to be in the 148-152 ppm range.

-

C-4: This carbon is attached to the carboxylic acid group and is also part of the electron-deficient ring. Its chemical shift is predicted to be in the 135-140 ppm range.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to confirm assignments.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H and C=O bonds of the carboxylic acid, the N-O bonds of the nitro groups, and the vibrations of the pyridine ring.

| Predicted Absorption Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 | O-H stretch (very broad) | Carboxylic Acid |

| 1700 - 1725 | C=O stretch (strong) | Carboxylic Acid |

| 1520 - 1560 | N-O asymmetric stretch (strong) | Nitro Group |

| 1340 - 1380 | N-O symmetric stretch (strong) | Nitro Group |

| 1400 - 1600 | C=C and C=N ring stretches | Pyridine Ring |

| 1210 - 1320 | C-O stretch | Carboxylic Acid |

| 910 - 950 | O-H bend (out-of-plane, broad) | Carboxylic Acid |

Causality Behind Predictions:

-

Carboxylic Acid Group: The most prominent feature will be a very broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. A strong, sharp absorption for the C=O stretch is expected around 1700-1725 cm⁻¹.

-

Nitro Groups: Two strong absorptions are characteristic of the nitro group: an asymmetric stretch between 1520-1560 cm⁻¹ and a symmetric stretch between 1340-1380 cm⁻¹.

-

Pyridine Ring: A series of bands between 1400-1600 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the aromatic ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺•): The molecular weight of this compound is 213.11 g/mol . A prominent molecular ion peak is expected at m/z = 213.

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A peak at m/z = 196, corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): A significant peak at m/z = 168, resulting from the loss of the entire carboxylic acid group as a radical.

-

Loss of NO₂ (M-46): A peak at m/z = 167, corresponding to the loss of a nitro group. Subsequent loss of the second nitro group is also possible.

-

Decarboxylation (M-44): Loss of CO₂ can lead to a peak at m/z = 169.

-

Workflow for Mass Spectrometry Analysis

Caption: Generalized workflow for mass spectrometry analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds. Often provides a strong signal for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. For this compound, ESI in negative ion mode ([M-H]⁻ at m/z = 212) would be a good choice.

-

-

Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). If using tandem MS (MS/MS), select the molecular ion (or its adduct) and fragment it to obtain further structural information.

Conclusion

This technical guide provides a robust, theory-based framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and Mass Spectrometry data, along with the detailed experimental protocols, offer a comprehensive resource for researchers. By understanding the expected spectral features and the principles behind them, scientists can confidently identify and characterize this compound, ensuring the integrity and reproducibility of their research.

References

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Pyridinecarboxylic acid, 5-nitro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4, Zr-UiO-66-PDC and [Zr-UiO-66-PDC-SO3H]Cl. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved from [Link]

-

ResearchGate. (n.d.). Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]

-

SciSpace. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Insights into Structural and Energetic Features of 3,5- Dinitropyrazole-4-carboxylic Acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3,5-Difluoropyridine-4-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Dinicotinic acid. Retrieved from [Link]

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterization of 3, 4-dinitropyrazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 3,5-Dinitropyridine-4-Carboxylic Acid

Introduction: Understanding the Molecule

3,5-Dinitropyridine-4-carboxylic acid (CAS 191017-95-5) is a heterocyclic organic compound featuring a pyridine core substituted with two electron-withdrawing nitro groups and a carboxylic acid group[1]. Its molecular structure (Formula: C₆H₃N₃O₆, Molecular Weight: 213.105 g/mol ) dictates its physicochemical properties and is of significant interest to researchers in medicinal chemistry, materials science, and drug development[1][2]. The pyridine nitrogen atom, the acidic proton of the carboxyl group, and the highly polar nitro groups create a molecule with complex potential intermolecular interactions, including hydrogen bonding, dipole-dipole forces, and potential π-π stacking.

Dinitropyridine derivatives are recognized as valuable precursors for a range of specialized materials, including energetic compounds, agrochemicals, and biologically active agents[3]. The high degree of nitration suggests that the compound may possess significant thermal sensitivity, a critical consideration for its handling, storage, and application[4]. This guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound, enabling researchers to effectively integrate this molecule into their development workflows.

Part 1: Solubility Profile in Organic Solvents

The solubility of a compound is a critical parameter influencing its reaction kinetics, purification, formulation, and bioavailability. The "like dissolves like" principle governs solubility, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents. This compound possesses both highly polar characteristics (nitro groups, carboxylic acid, pyridine nitrogen) and an aromatic ring system, suggesting a nuanced solubility profile.

Theoretical Solubility Assessment

Based on its constituent functional groups, a predicted solubility profile can be established. This serves as a starting point for experimental solvent screening.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected with the carboxylic acid and nitro groups, likely leading to moderate to good solubility.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents are excellent hydrogen bond acceptors and have high dielectric constants. Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are anticipated to be excellent solvents due to their ability to solvate both the polar functional groups and the aromatic ring.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the high polarity imparted by the nitro and carboxylic acid groups, the compound is expected to have very low solubility in non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM)): Limited solubility is expected in solvents like DCM, which has moderate polarity.

Predicted Solubility Summary

The following table summarizes the predicted solubility of this compound at ambient temperature. It must be emphasized that these are estimations based on structural analogues and require experimental verification.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond accepting capability and high polarity effectively solvate the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the solute, but may be less effective than polar aprotic solvents. |

| Ketones | Acetone, 2-Butanone | Moderate | Moderate polarity and hydrogen bond accepting ability. |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Lower polarity and weaker hydrogen bonding interactions compared to alcohols or aprotic solvents. |

| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity, but less effective at solvating the highly polar functional groups. |

| Chlorinated | Dichloromethane (DCM) | Low | Insufficient polarity to overcome the strong intermolecular forces of the crystalline solid. |

| Aromatic Hydrocarbons | Toluene | Very Low | Non-polar nature is incompatible with the highly polar solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Lacks the polarity required to dissolve the compound. |

Part 2: Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol describes a reliable, self-validating method for accurately determining the equilibrium solubility of this compound.

Causality and Experimental Design

The isothermal shake-flask method is the gold standard for solubility measurement. The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 20 mg) into several glass vials. The excess is crucial to ensure a saturated solution is achieved.

-

Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter (chemically compatible with the solvent) into a clean HPLC vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Develop a calibrated HPLC-UV method using a standard of known concentration. The method should demonstrate good peak shape and separation from any potential impurities.

-

Analyze the prepared samples and determine the concentration of this compound in the diluted solution.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

-

Caption: Workflow for Experimental Solubility Determination.

Part 3: Stability Profile and Degradation Pathways

The stability of an active molecule is paramount for its viability in any application. The presence of two nitro groups on the electron-deficient pyridine ring suggests potential instability under certain conditions.

Key Factors Influencing Stability

-

Thermal Stress: Many highly nitrated aromatic compounds are thermally sensitive and can decompose exothermically[5]. The potential for decarboxylation (loss of CO₂) upon heating is a primary concern for carboxylic acids[6]. Decomposition of related dinitropyrazole compounds has been observed to initiate at temperatures above 200°C[4].

-

Photostability: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV or visible light. Photoreduction of the nitro groups or other radical-mediated reactions are possible degradation pathways.

-

Chemical Stability (pH):

-

Basic Conditions: The acidic proton of the carboxylic acid will be readily deprotonated. The electron-withdrawing nature of the nitro groups makes the pyridine ring highly susceptible to nucleophilic attack, which could be initiated by strong bases (e.g., hydroxide) leading to ring-opening or substitution reactions[7].

-

Acidic Conditions: In strong acid, the pyridine nitrogen can be protonated. While generally more stable under acidic conditions, prolonged exposure to harsh acidic media at elevated temperatures could promote hydrolysis or other degradation reactions.

-

Part 4: Protocol for Forced Degradation and Stability Assessment

A forced degradation (or stress testing) study is essential to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.

Causality and Experimental Design

The objective is to subject the compound to conditions more severe than it would typically encounter to accelerate degradation. By analyzing the stressed samples, one can predict long-term stability and ensure the chosen analytical method can separate the intact compound from its degradation products. HPLC is the method of choice for this analysis.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor and store for a defined period (e.g., 24 hours) at a specific temperature (e.g., 60°C). A control sample (stock solution with no stressor) should be run in parallel.

-

Acid Hydrolysis: Mix with 1N HCl.

-

Base Hydrolysis: Mix with 1N NaOH. After the stress period, neutralize the sample with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Mix with 3-6% H₂O₂.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C). A sample of the solid powder should also be stored under the same conditions.

-

Photolytic Degradation: Expose the stock solution in a photostable container to a controlled light source (e.g., ICH-compliant photostability chamber). A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Analysis:

-

Analyze all stressed samples and the control sample by a suitable HPLC-UV/DAD method. A diode-array detector (DAD) is invaluable for assessing peak purity and detecting the emergence of new chromophores.

-

The goal is to achieve partial degradation (e.g., 5-20%). If degradation is too extensive or absent, adjust the stress conditions (time, temperature, or stressor concentration).

-

-

Method Validation:

-

Evaluate the HPLC method's ability to separate the parent peak from all degradation product peaks. This confirms it as a "stability-indicating" method.

-

If co-elution occurs, the HPLC method (e.g., gradient, column chemistry, mobile phase pH) must be further developed and optimized.

-

Sources

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]

- 6. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. 4-Nitro-2-pyridinecarboxylic Acid | Properties, Uses, Safety Data & Supplier China | High-Purity Pyridinecarboxylic Acids [pipzine-chem.com]

An In-depth Technical Guide to the Theoretical and Computational Investigation of 3,5-Dinitropyridine-4-Carboxylic Acid

This guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 3,5-dinitropyridine-4-carboxylic acid. The content is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the molecular properties of this and similar heterocyclic compounds. The protocols and analyses described herein are grounded in established computational chemistry principles and validated against experimental findings for analogous molecular systems.

Introduction: The Significance of Nitro-Substituted Pyridine Carboxylic Acids

Pyridine carboxylic acids are a cornerstone class of heterocyclic compounds with profound implications in medicinal chemistry and materials science. The introduction of nitro groups (-NO₂) into the pyridine ring, as in the case of this compound, dramatically alters the electronic landscape of the molecule. This modification enhances properties such as electrophilicity, thermal stability, and nonlinear optical (NLO) response. Dinitropyridine derivatives are recognized as valuable precursors for energetic materials, agrochemicals, and biologically active compounds with potential antitumor and antiviral properties[1]. The carboxylic acid moiety further provides a site for facile chemical modification, enabling the development of novel derivatives with tailored functionalities.

The study of this compound through a synergistic approach of computational modeling and experimental validation is crucial for unlocking its full potential. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer unparalleled insights into molecular structure, vibrational modes, electronic properties, and reactivity, guiding targeted experimental synthesis and characterization.

Computational Methodology: A Self-Validating System

The cornerstone of a reliable computational study is the selection of an appropriate theoretical framework. For molecules like this compound, a combination of DFT methods provides a balance of computational efficiency and accuracy.

Rationale for Method Selection

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted method for studying organic molecules, offering a robust description of molecular geometries, vibrational frequencies, and electronic properties[2][3][4][5][6]. For a more refined analysis, especially of non-covalent interactions and electronic excitations, other functionals like CAM-B3LYP may be employed[7].

The choice of basis set is equally critical. The Pople-style basis set, 6-311++G(d,p), is recommended for this system[2][4][7]. The inclusion of diffuse functions ("++") is essential for accurately describing the electron distribution in systems with lone pairs and for anions, while polarization functions ("d,p") account for the non-uniform distortion of electron clouds in a molecular environment.

Computational Workflow Protocol

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find its lowest energy conformation. This is performed using the selected DFT method and basis set (e.g., B3LYP/6-311++G(d,p))[8].

-

Frequency Analysis: A vibrational frequency calculation is then performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum[8]. These calculated frequencies can be compared with experimental FT-IR and FT-Raman data.

-

Electronic Property Calculation: Subsequent single-point energy calculations are carried out to determine various electronic properties, including:

Caption: A typical workflow for the computational analysis of molecular properties.

Molecular Structure and Vibrational Spectroscopy

The optimized geometry of this compound provides the foundation for all other calculated properties. Vibrational analysis not only confirms the stability of the structure but also allows for a direct comparison with experimental spectroscopic data.

Geometric Parameters

The key bond lengths, bond angles, and dihedral angles of the optimized structure can be calculated to understand the molecule's three-dimensional arrangement. These parameters are influenced by the electronic effects of the nitro and carboxylic acid groups.

FT-IR and FT-Raman Analysis

The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be used to assign the bands observed in experimental FT-IR and FT-Raman spectra[4][5][14][15]. The potential energy distribution (PED) analysis is crucial for unambiguous assignments of vibrational modes[4][5].

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 3400-2400 (broad) | Characteristic broad band due to hydrogen bonding. |

| C-H Stretch (Pyridine Ring) | 3100-3000 | Aromatic C-H stretching vibrations. |

| C=O Stretch (Carboxylic Acid) | 1750-1680 | Strong absorption band indicative of the carbonyl group. |

| NO₂ Asymmetric Stretch | 1560-1515 | Strong intensity band due to the asymmetric stretching of the nitro groups. |

| NO₂ Symmetric Stretch | 1360-1310 | Strong intensity band due to the symmetric stretching of the nitro groups. |

| C-N Stretch (Pyridine Ring) | 1350-1250 | Vibrations involving the carbon and nitrogen atoms of the pyridine ring. |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Stretching vibration of the C-O single bond in the carboxylic acid group. |

| O-H Bend (Carboxylic Acid) | 1440-1395 | In-plane bending of the hydroxyl group. |

Electronic Properties and Reactivity

The electronic properties of this compound dictate its reactivity, stability, and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity[9][16]. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron[9]. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity[6][17]. For this compound, the HOMO is expected to be localized on the pyridine ring and the carboxylic acid group, while the LUMO will likely be distributed over the electron-withdrawing nitro groups.

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack[2][3][11]. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

-

Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. These are expected around the oxygen atoms of the nitro and carboxylic acid groups.

-

Blue Regions (Positive Potential): Indicate areas of low electron density, susceptible to nucleophilic attack. These are anticipated around the hydrogen atom of the carboxylic acid and potentially near the carbon atoms attached to the nitro groups.

-

Green Regions (Neutral Potential): Represent areas of near-zero potential.

Caption: Interpretation of a Molecular Electrostatic Potential (MEP) map.

Nonlinear Optical (NLO) Properties

Molecules with large π-conjugated systems and significant charge asymmetry, such as this compound, are potential candidates for NLO materials[13][18]. The computational prediction of NLO properties is a valuable screening tool.

The key NLO parameters that can be calculated using DFT are:

-

Dipole Moment (μ): A measure of the overall polarity of the molecule.

-

Linear Polarizability (α): Describes the linear response of the molecule to an applied electric field.

-

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

-

Second Hyperpolarizability (γ): Related to third-order NLO effects.

These parameters are typically calculated using time-dependent DFT (TD-DFT) or finite field approaches[7]. The presence of strong electron-donating (the pyridine nitrogen) and electron-withdrawing (nitro and carboxyl groups) moieties suggests that this compound may exhibit a significant NLO response.

Experimental Protocols

While this guide focuses on theoretical and computational aspects, the validation of these findings requires experimental work. The following outlines a general approach to the synthesis and characterization of this compound.

Synthesis

A plausible synthetic route involves the nitration of a suitable pyridine carboxylic acid precursor. A typical procedure would involve:

-

Starting Material: 4-Hydroxypyridine or a related derivative.

-

Nitration: Reaction with a mixture of fuming nitric acid and concentrated sulfuric acid under controlled temperature conditions[19].

-

Purification: The crude product would be purified by recrystallization from an appropriate solvent.

Caution: The synthesis of nitrated compounds should be performed with extreme care due to their potential explosive nature.

Spectroscopic Characterization

The synthesized compound should be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

Caption: A standard workflow for the experimental synthesis and characterization.

-

FT-IR and FT-Raman Spectroscopy: To identify the characteristic vibrational modes of the functional groups as detailed in Section 3.2[4][20].

-

¹H and ¹³C NMR Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro groups.

-

UV-Vis Spectroscopy: To study the electronic transitions within the molecule. The absorption maxima (λ_max) can be correlated with the computationally determined HOMO-LUMO gap[14][21].

Conclusion

The theoretical and computational study of this compound, guided by the principles and methodologies outlined in this guide, provides a powerful and predictive approach to understanding its molecular properties. By integrating DFT calculations with experimental validation, researchers can efficiently explore the potential of this molecule in diverse fields, from pharmacology to materials science. The self-validating nature of this combined approach ensures a high degree of confidence in the obtained results, accelerating the pace of discovery and innovation.

References

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

(PDF) Third-Order Nonlinear Optical Properties of a Carboxylic Acid Derivative. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]

-

HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (n.d.). DergiPark. Retrieved January 13, 2026, from [Link]

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. (2021). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Electronic Supplementary Information Insights into Structural and Energetic Features of 3,5- Dinitropyrazole-4-carboxylic Acid a. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Molecular electrostatic potential maps of all of the synthesized... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

The calculated electrostatic potential of compounds 1, 2, 3, 4, 5 and 6. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Molecular Electrostatic Potentials. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Acidities of Carboxylic Acids Acid strength is among the most important molecular properties. (n.d.). Wavefunction, Inc. Retrieved January 13, 2026, from [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). SciELO South Africa. Retrieved January 13, 2026, from [Link]

-

(PDF) Dinitropyridines: Synthesis and Reactions. (2024). ResearchGate. Retrieved January 13, 2026, from [Link]

-

UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. (n.d.). ChemRxiv. Retrieved January 13, 2026, from [Link]

-

Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. (2024). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. (2022). ThaiJo. Retrieved January 13, 2026, from [Link]

-

FT-Raman, FT-IR, UV spectra and DFT and ab initio calculations on monomeric and dimeric structures of 3,5-pyridinedicarboxylic acid. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Carboxylic Acids and HOMO-LUMO. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. (2024). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Spectroscopic (FT-IR, FT-Raman, UV-Vis) molecular structure, electronic, molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method. (n.d.). OUCI. Retrieved January 13, 2026, from [Link]

-

Four Syntheses of 4‐Amino‐3,5‐dinitropyrazole. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. Retrieved January 13, 2026, from [Link]

-

Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. (2018). OSTI.GOV. Retrieved January 13, 2026, from [Link]

-

Nonlinear optical properties of porphyrin-based covalent organic frameworks determined by steric-orientation of conjugation. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

- Process for producing dihydropyridine carboxylic acids. (1992). Google Patents.

-

Computational and theoretical investigation of structural, electronic and spectroscopic properties of 2-(3, 5-difluorophenyl) quinoline-4-carboxylic acid. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Structure, vibrational spectra and DFT characterization of the intra- and inter-molecular interactions in 2-hydroxy-5-methylpyridine-3-carboxylic acid--normal modes of the eight-membered HB ring. (2014). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

HX-Linear and Nonlinear Optical Responsiveness of Rationally Designed Heteroleptic d8-Metallo-dithiolene Complexes. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Linear and Nonlinear Optical Properties of Acridine Dye Doped PMMA Polymer. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. irjweb.com [irjweb.com]

- 18. Nonlinear optical properties of porphyrin-based covalent organic frameworks determined by steric-orientation of conjugation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 20. Spectroscopic (FT-IR, FT-Raman, UV-Vis) molecular structure, electronic, molecular docking, and thermodynamic investiga… [ouci.dntb.gov.ua]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 3,5-Dinitropyridine-4-Carboxylic Acid

Executive Summary

3,5-Dinitropyridine-4-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, dominated by the potent electron-withdrawing effects of two nitro groups and the pyridine nitrogen atom, imparts a distinct and powerful reactivity profile to the C4-carboxylic acid moiety. This guide provides a comprehensive technical analysis of this reactivity, synthesizing foundational organic chemistry principles with data from analogous molecular systems. We will explore the molecule's profound acidity, the mechanistic nuances of its derivatization through esterification and amidation, and its propensity for decarboxylation. Detailed experimental protocols, data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the predictive understanding and practical methodologies required to effectively utilize this versatile chemical building block.

Chapter 1: The Electronic Landscape and its Profound Influence on Acidity

The reactivity of the carboxylic acid group in this compound is fundamentally dictated by the powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects exerted by the flanking nitro groups at the C3 and C5 positions, compounded by the inherent electron-deficient nature of the pyridine ring.

These convergent effects create a cascade of electronic consequences:

-

Enhanced Carbonyl Electrophilicity: The carbonyl carbon of the carboxylic acid is rendered exceptionally electron-poor. This heightened electrophilicity makes it a prime target for attack by a wide range of nucleophiles, even those considered weak.

-

Increased Acidity: The same electron-withdrawing forces extensively stabilize the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization significantly lowers the pKa of the carboxylic acid, making it a much stronger acid than benzoic acid or even isonicotinic acid.

The diagram below illustrates the dominant electronic forces at play.

1.1. Acidity and pKa Analysis

| Compound | pKa (in water) | Rationale for Comparison |

| Benzoic Acid | 4.20 | Standard aromatic acid baseline. |

| Isonicotinic Acid | 4.96 | Pyridine nitrogen is electron-withdrawing, but less so than nitro groups. |

| 3,5-Dinitrobenzoic Acid | 2.82 | Demonstrates the powerful acidifying effect of two meta-nitro groups. |

| This compound | < 2.5 (Estimated) | The combined effects of the pyridine nitrogen and two nitro groups are expected to result in a highly acidic compound. |

This pronounced acidity is a critical consideration for experimental design, particularly in base-mediated reactions where the carboxylate salt will form readily.

Chapter 2: Key Reactions of the Carboxylic Acid Group

The exceptional electrophilicity of the carbonyl carbon is the central feature governing the synthetic transformations of this compound. Standard protocols often require modification to accommodate this high reactivity or to circumvent potential challenges.

2.1. Esterification

Direct acid-catalyzed (Fischer) esterification with alcohols, while a fundamental reaction, may be sluggish for this substrate.[1] The pyridine nitrogen can be protonated by the strong acid catalyst, which further deactivates the ring and can lead to solubility issues.[2] More reliable and milder methods involve the use of coupling agents that activate the carboxylic acid in situ. The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a superior strategy for such substrates.[3]

This protocol is adapted from established methods for sterically hindered or electron-deficient carboxylic acids.[3]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Solvation: Dissolve the components in anhydrous dichloromethane (DCM), using approximately 10 mL per mmol of the carboxylic acid.

-

Activation: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq.) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with additional DCM.

-

Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ester.

2.2. Amidation

The formation of amides is a cornerstone of medicinal chemistry.[4] Direct thermal condensation of this compound with amines is generally not feasible as it requires high temperatures that can degrade the sensitive molecule and primarily results in the formation of a stable ammonium carboxylate salt.[4][5]

Therefore, activation of the carboxylic acid is mandatory. Common strategies include:

-

Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride provides the highly reactive acid chloride, which readily reacts with amines. This is an effective but often harsh method.

-

Peptide Coupling Reagents: A vast array of modern coupling reagents offers milder and more controlled conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are highly effective.[6][7]

-

Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous dimethylformamide (DMF).

-

Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq.), to the solution and stir for 15-20 minutes at room temperature. This generates the activated O-acylisourea intermediate.

-

Nucleophilic Addition: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.

-

Reaction: Stir at room temperature for 2-8 hours, monitoring by TLC.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash chromatography or recrystallization.

2.3. Decarboxylation

Heteroaromatic carboxylic acids can undergo decarboxylation upon heating, a process often facilitated by electron-withdrawing substituents that can stabilize the transient carbanionic intermediate formed upon loss of CO₂.[8][9] Given the presence of three potent electron-withdrawing moieties (two nitro groups, one pyridine nitrogen), it is highly probable that this compound will decarboxylate when heated in a high-boiling point solvent. This reaction likely proceeds through a zwitterionic intermediate, a common mechanism for pyridine carboxylic acids.[8]

This potential for decarboxylation must be considered when planning high-temperature reactions or distillations involving this compound or its derivatives.

Chapter 3: Spectroscopic Characterization

Proper characterization is essential for confirming the identity and purity of this compound and its derivatives. The following table summarizes the expected spectroscopic data based on the known effects of nitro groups and pyridine rings on chemical shifts and vibrational frequencies.[10][11]

| Spectroscopy | Characteristic Feature | Expected Range / Appearance | Rationale |

| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Strong hydrogen bonding in the solid state or concentrated solution.[11] |

| C=O Stretch | 1710-1740 cm⁻¹ | The electron-withdrawing groups increase the double bond character, but conjugation with the ring provides some balance. | |

| N-O Stretch (Asymmetric) | 1530-1560 cm⁻¹ | Typical for aromatic nitro compounds. | |

| N-O Stretch (Symmetric) | 1340-1370 cm⁻¹ | Typical for aromatic nitro compounds. | |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | > 12 ppm (s, broad) | Highly deshielded due to acidity and hydrogen bonding.[11] |

| Pyridine Protons (H2, H6) | 9.2 - 9.5 ppm (s) | Extremely downfield shift due to the powerful deshielding from adjacent nitro groups and the pyridine nitrogen. | |